molecular formula C27H35BrO2P+ B12806604 3,3-Di(propan-2-yloxy)propyl-triphenylphosphanium;hydrobromide

3,3-Di(propan-2-yloxy)propyl-triphenylphosphanium;hydrobromide

Cat. No.: B12806604
M. Wt: 502.4 g/mol
InChI Key: AAVVGPXJZLGGPO-UHFFFAOYSA-N
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Description

3,3-Di(propan-2-yloxy)propyl-triphenylphosphanium;hydrobromide is a chemical compound with the molecular formula C27H34O2PBr It is a phosphonium salt that features a triphenylphosphonium group attached to a 3,3-di(propan-2-yloxy)propyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Di(propan-2-yloxy)propyl-triphenylphosphanium;hydrobromide typically involves the reaction of triphenylphosphine with an appropriate alkylating agent. One common method is the reaction of triphenylphosphine with 3,3-di(propan-2-yloxy)propyl bromide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3,3-Di(propan-2-yloxy)propyl-triphenylphosphanium;hydrobromide undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.

    Oxidation and Reduction: The phosphonium group can undergo oxidation to form phosphine oxides or reduction to form phosphines.

    Addition Reactions: The compound can add to unsaturated substrates, forming new carbon-phosphorus bonds.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles like hydroxide ions, alkoxides, and amines. Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions, while reducing agents like lithium aluminum hydride (LiAlH4) are used for reduction reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted phosphonium salts, while oxidation reactions can produce phosphine oxides.

Scientific Research Applications

3,3-Di(propan-2-yloxy)propyl-triphenylphosphanium;hydrobromide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3,3-Di(propan-2-yloxy)propyl-triphenylphosphanium;hydrobromide involves its interaction with molecular targets through its phosphonium group. The compound can penetrate cell membranes due to its lipophilic nature, allowing it to reach intracellular targets. Once inside the cell, it can interact with various biomolecules, influencing cellular processes and pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3-Di(propan-2-yloxy)propyl-triphenylphosphanium;hydrobromide is unique due to its specific combination of a triphenylphosphonium group with a 3,3-di(propan-2-yloxy)propyl moiety. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C27H35BrO2P+

Molecular Weight

502.4 g/mol

IUPAC Name

3,3-di(propan-2-yloxy)propyl-triphenylphosphanium;hydrobromide

InChI

InChI=1S/C27H34O2P.BrH/c1-22(2)28-27(29-23(3)4)20-21-30(24-14-8-5-9-15-24,25-16-10-6-11-17-25)26-18-12-7-13-19-26;/h5-19,22-23,27H,20-21H2,1-4H3;1H/q+1;

InChI Key

AAVVGPXJZLGGPO-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)OC(C)C.Br

Origin of Product

United States

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